molecular formula C22H22N2O3 B5907867 N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

Cat. No.: B5907867
M. Wt: 362.4 g/mol
InChI Key: SYFMQHPTNNLFAU-HZHRSRAPSA-N
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Description

N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, also known as AMADH, is a hydrazide compound that has been extensively studied for its potential application in various scientific research fields.

Mechanism of Action

The mechanism of action of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide varies depending on its application. In cancer research, this compound induces apoptosis by activating the caspase pathway. In enzyme inhibition, this compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. In fluorescence sensing, this compound binds to metal ions, causing a change in fluorescence intensity that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer research, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In enzyme inhibition, this compound has been shown to increase the concentration of acetylcholine in the synaptic cleft, leading to increased nerve transmission. In fluorescence sensing, this compound has been shown to selectively detect metal ions with high sensitivity and selectivity.

Advantages and Limitations for Lab Experiments

N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential application of this compound in other scientific research fields, such as drug discovery and environmental monitoring. Additionally, the development of new derivatives of this compound with improved properties and selectivity is an area of active research.
In conclusion, N-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide, or this compound, is a hydrazide compound that has potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to new insights and discoveries in the field of scientific research.

Synthesis Methods

N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can be synthesized through a simple reaction between anthraldehyde and 2-methyl-1,3-dioxane-2-carbohydrazide in the presence of acetic acid. The reaction yields a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(9-anthrylmethylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has been studied for its potential application in various scientific research fields, including cancer research, enzyme inhibition, and fluorescence sensing. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. In enzyme inhibition, this compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-22(26-11-6-12-27-22)14-21(25)24-23-15-20-18-9-4-2-7-16(18)13-17-8-3-5-10-19(17)20/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMQHPTNNLFAU-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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